

## Aficamten Edges Out Standard of Care in Hypertrophic Cardiomyopathy Treatment Landscape

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Compound of Interest		
Compound Name:	Aficamten	
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A comprehensive analysis of recent clinical trial data indicates that **Aficamten**, a next-generation cardiac myosin inhibitor, demonstrates superior efficacy in improving key clinical outcomes for patients with obstructive hypertrophic cardiomyopathy (oHCM) when compared to the standard of care, including beta-blockers. The safety profile of **Aficamten** appears favorable and comparable to existing treatments.

This guide provides a detailed comparison of the efficacy and safety of **Aficamten** against the standard of care for oHCM, targeting researchers, scientists, and drug development professionals. The information is based on data from pivotal clinical trials, including REDWOOD-HCM, SEQUOIA-HCM, and the head-to-head MAPLE-HCM trial.

# Efficacy: Aficamten Shows Significant Improvements

The primary therapeutic goal in oHCM is to reduce the left ventricular outflow tract (LVOT) gradient, alleviate symptoms, and improve exercise capacity. Clinical trial data consistently show that **Aficamten** achieves these goals more effectively than placebo and, importantly, a standard-of-care beta-blocker.

#### **Table 1: Comparison of Efficacy Outcomes**



Endpoint	Aficamten (SEQUOIA- HCM vs. Placebo)	Aficamten (MAPLE-HCM vs. Metoprolol)	Mavacamten (EXPLORER- HCM vs. Placebo)	Standard of Care (Beta- blockers/Calci um Channel Blockers)
Change in pVO₂ (mL/kg/min)	1.74 increase (p=0.000002)	1.1 increase vs. -1.2 decrease (p<0.001)[1]	1.4 increase (p=0.0006)[2]	Limited evidence for significant improvement[3]
Change in Resting LVOT Gradient (mmHg)	-40 to -43 (REDWOOD- HCM, p<0.0004) [4]	Significant reduction (p<0.001)[5]	-36 (p=0.0001)[2]	Modest reduction
Change in Valsalva LVOT Gradient (mmHg)	-36 to -53 (REDWOOD- HCM, p≤0.001) [4]	Significant reduction (p<0.001)[5]	-47 (p<0.0001)[6]	Modest reduction
≥1 NYHA Class Improvement (%)	43-64% (REDWOOD- HCM)[7]	51.1% vs. 26.4%	37% (composite endpoint)[2]	Varies
Change in KCCQ-CSS	7.9 point greater improvement (p<0.001)[8]	15.8 vs. 8.7 point improvement[3]	9.1 point greater improvement[9]	Varies

#### Safety Profile: A Favorable Outlook for Aficamten

The safety of cardiac myosin inhibitors is a key consideration, with a particular focus on the potential for excessive reduction in left ventricular ejection fraction (LVEF). The clinical trial data for **Aficamten** indicate a manageable safety profile.

## **Table 2: Comparison of Safety Outcomes**

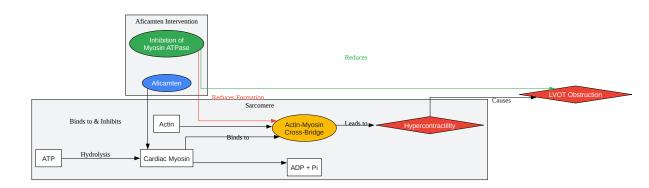


Adverse Event	Aficamten (SEQUOIA- HCM)	Metoprolol (MAPLE-HCM)	Mavacamten (EXPLORER- HCM)	Standard of Care (General)
Serious Adverse Events (%)	5.6%	6.9%[3]	Similar to placebo[2]	Varies by agent
LVEF <50% (%)	3.5% (no worsening heart failure)[10]	Not reported as significantly different	Not reported as a frequent event	Not a primary concern
Treatment Discontinuation due to AE (%)	Not reported as significant	Not reported as significant	Similar to placebo	Varies
Common Adverse Events	Comparable to placebo[10]	Dizziness[5]	Similar to placebo[11]	Bradycardia, fatigue, hypotension

### **Mechanism of Action: Targeting the Sarcomere**

**Aficamten** is a selective, allosteric inhibitor of cardiac myosin ATPase.[3] By binding to a distinct site on the myosin heavy chain, it reduces the number of actin-myosin cross-bridges, thereby decreasing the hypercontractility that is a hallmark of HCM.[3][5] This targeted action directly addresses the underlying pathophysiology of the disease.





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Caption: Mechanism of action of **Aficamten** in reducing cardiac hypercontractility.

#### **Experimental Protocols**

The data presented are primarily from the following key clinical trials:

- SEQUOIA-HCM: A Phase 3, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of **Aficamten** in patients with symptomatic oHCM on background medical therapy.[12] The primary endpoint was the change in peak oxygen uptake (pVO<sub>2</sub>) from baseline to week 24.[12]
- MAPLE-HCM: A Phase 3, randomized, double-blind, active-comparator trial comparing
   Aficamten monotherapy to metoprolol monotherapy in patients with symptomatic oHCM.[12]
   The primary endpoint was the change in pVO<sub>2</sub> from baseline to week 24.[12]

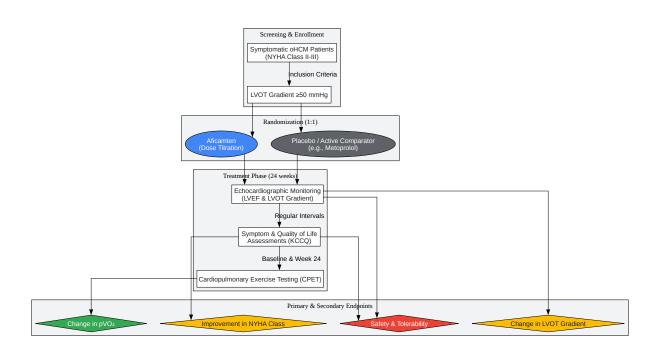






 REDWOOD-HCM: A Phase 2, randomized, placebo-controlled, double-blind, dose-finding trial to determine the safety, tolerability, and dose-response of **Aficamten** in patients with symptomatic oHCM.[12]





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